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Introduction

Chromogenic in situ hybridization (CISH) is a powerful molecular pathology technique that
allows for the visualization of specific DNA or RNA sequences within the morphological context
of tissues and cells.[1][2] This method combines the specificity of in situ hybridization with the
convenience of conventional bright-field microscopy, making it a widely accessible alternative
to fluorescence in situ hybridization (FISH).[2][3] Biotin-based CISH, in particular, leverages the
high-affinity interaction between biotin and streptavidin for robust and sensitive detection of
nucleic acid targets.[4]

These application notes provide detailed protocols and technical guidance for performing
biotin-based CISH, with a focus on chromogenic detection. The information is intended for
researchers, scientists, and drug development professionals who are utilizing CISH for
applications such as gene amplification assessment, viral detection, and gene expression
analysis.

Principle of Biotin-Based CISH

Biotin-based CISH involves the hybridization of a biotin-labeled nucleic acid probe to its
complementary target sequence within a cell or tissue sample. The detection of the hybridized
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probe is achieved through a multi-layered approach that culminates in a chromogenic signal
visible under a standard bright-field microscope.

The core principle relies on the strong and specific non-covalent interaction between biotin
(Vitamin B7) and streptavidin, a protein isolated from Streptomyces avidinii.[5] Streptavidin has
four binding sites for biotin, allowing for the amplification of the signal.[5]

The detection process typically involves the following steps:

o Hybridization: A biotin-labeled DNA or RNA probe is applied to the prepared tissue section
and incubated to allow it to anneal to the target nucleic acid sequence.

o Streptavidin-Enzyme Conjugate Binding: A streptavidin molecule conjugated to an enzyme,
most commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP), is added. The
streptavidin binds to the biotin on the hybridized probe.[4]

o Chromogenic Substrate Reaction: A chromogenic substrate is introduced. The enzyme
conjugated to the streptavidin catalyzes a reaction that converts the soluble, colorless
substrate into an insoluble, colored precipitate at the site of probe hybridization.[6][7]

 Visualization: The colored precipitate is visualized using a bright-field microscope, allowing
for the localization and quantification of the target sequence within the cellular and tissue
architecture.

Quantitative Data Summary

The performance of CISH is often compared to FISH, which is considered the gold standard for
detecting gene amplifications.[8] The following tables summarize quantitative data from studies
comparing biotin-based CISH and FISH for the detection of HER2 gene amplification in breast
cancer.

Table 1: Concordance between CISH and FISH for HER2 Gene Amplification Status
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Number of Concordance Kappa
Study Cohort o Reference
Cases Rate (%) Coefficient
Breast
_ 157 94.8 0.81 [3]
Carcinomas
Invasive Ductal
_ 40 96 0.96 [8]
Carcinomas
Invasive Breast 91 (among 3
: 80 - [°]
Carcinoma observers)
Breast Cancer
125 98.4 - [10]
Cases
Breast Cancer
148 98.65 0.97 [1]
Cases
Table 2: Scoring Guidelines for HER2 Gene Amplification by CISH
Guideline Non-Amplified  Equivocal Amplified Reference
ASCO/CAP HER2/Chrl7 HER2/Chr17 HER2/Chr17 (1]
(2013) ratio < 1.8 ratio 1.8 - 2.2 ratio > 2.2
HER2/CEP17 HER2/CEP17
. HER2/CEP17 _
UK ratio < 2.0 and ratio = 2.0 or
) ratio 1.8 - 1.99 or
Recommendatio average HER2 average HER2 [12]
(2015) b HER2 copy b
ns copy number < copy number =
by number 4.0 - 6.0 by
4.0 6.0
>5
Average of 4-6 signals/nucleus
Invitrogen HER2 1-5 dots requires or cluster of [13]
CISH Scoring signals/nucleus counting more amplified signals
cells in >50% of tumor
cells
Experimental Protocols
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Protocol 1: Standard Biotin-Based CISH for FFPE
Tissues

This protocol outlines the key steps for performing single-color, biotin-based CISH on formalin-
fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

FFPE tissue sections on positively charged slides

e Xylene

o Ethanol series (100%, 95%, 70%)

» Deionized water

o Heat Pretreatment Solution (e.g., Citrate buffer, pH 6.0)
e Pepsin solution (e.g., 100 pg/ml in 0.2 M HCI)[14]

» Biotin-labeled DNA or RNA probe

o Hybridization buffer

» Stringent wash buffers (e.g., SSC buffers)

» Blocking buffer (e.g., 5% non-fat dry milk or BSA)[8]

o Streptavidin-HRP or Streptavidin-AP conjugate

o Chromogenic substrate (e.g., DAB for HRP; BCIP/NBT for AP)[15][16]
o Counterstain (e.g., Hematoxylin)

e Mounting medium

Procedure:

o Deparaffinization and Rehydration:
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o Immerse slides in xylene (2 x 10 minutes).

o Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 3 minutes),
70% (1 x 3 minutes).

o Rinse in deionized water (2 x 2 minutes).

» Heat-Induced Epitope Retrieval (HIER):

o

Immerse slides in pre-heated Heat Pretreatment Solution.

Heat in a water bath or steamer at 95-100°C for 15-30 minutes.

[¢]

[¢]

Allow slides to cool in the buffer for 20 minutes at room temperature.

Rinse in deionized water.

[e]

e Enzymatic Digestion:

o Incubate slides with Pepsin solution at 37°C for 5-15 minutes. The optimal time should be
determined empirically.

o Stop the reaction by rinsing with deionized water.

e Probe Hybridization:

[e]

Apply the biotin-labeled probe in hybridization buffer to the tissue section.

o

Cover with a coverslip and seal the edges.

[¢]

Denature the probe and target DNA by heating at 95°C for 5-10 minutes.

[¢]

Hybridize overnight at 37°C in a humidified chamber.

o Post-Hybridization Washes:

o Carefully remove the coverslip.

o Perform stringent washes to remove unbound probe. An example wash series is:
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s 2x SSC at room temperature for 5 minutes.
= 0.5x SSC at 72°C for 5 minutes.

» 2x SSC at room temperature for 5 minutes.

» Blocking Endogenous Biotin (if necessary):

o Tissues such as liver and kidney have high levels of endogenous biotin which can cause
background staining.[17]

o Incubate with an avidin solution for 15 minutes.
o Rinse with buffer.
o Incubate with a biotin solution for 15 minutes.
o Rinse with buffer.

e Immunodetection:

o Block non-specific binding by incubating with a blocking buffer for 30 minutes at room
temperature.

o Incubate with Streptavidin-HRP or Streptavidin-AP conjugate diluted in blocking buffer for
30-60 minutes at room temperature.

o Wash with buffer (e.g., PBS or TBS) (3 x 5 minutes).
e Chromogenic Detection:
o Prepare the chromogenic substrate solution according to the manufacturer's instructions.

o Incubate the slides with the substrate until the desired color intensity is reached (typically
5-20 minutes).

o Stop the reaction by rinsing with deionized water.

o Counterstaining and Mounting:
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[e]

Counterstain with Hematoxylin for 1-2 minutes.

o

"Blue" the counterstain in running tap water.

[¢]

Dehydrate through a graded ethanol series and clear in xylene.

[e]

Mount with a permanent mounting medium.

Protocol 2: Signal Amplification using Biotinylated
Tyramine (CARD)

For detecting low-copy targets, signal amplification may be necessary. The Catalyzed Reporter
Deposition (CARD) method, also known as Tyramide Signal Amplification (TSA), can
significantly enhance the signal intensity.[18][19]

Procedure (following step 7 of Protocol 1):

e Primary Streptavidin-HRP Incubation:
o Incubate with Streptavidin-HRP conjugate as described in Protocol 1.
o Wash thoroughly with buffer.

 Biotinylated Tyramine Deposition:

o Incubate the slides with a solution of biotinylated tyramide in the presence of hydrogen
peroxide for 5-10 minutes at room temperature. The HRP enzyme catalyzes the deposition
of multiple biotin molecules in the vicinity of the probe.[18]

o Wash thoroughly with buffer.
e Secondary Streptavidin-Enzyme Incubation:

o Incubate with a second layer of Streptavidin-HRP or Streptavidin-AP conjugate for 30
minutes.

o Wash thoroughly with buffer.
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+ Chromogenic Detection:

o Proceed with chromogenic detection as described in Protocol 1, step 8.
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Caption: Biotin-based CISH signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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